N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine

Übersicht

Beschreibung

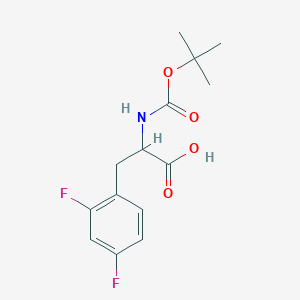

N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and two fluorine atoms at the 2 and 4 positions of the phenyl ring. The Boc group is commonly used in organic synthesis to protect amine groups during chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine typically involves the protection of the amino group of 2,4-difluorophenylalanine with a tert-butoxycarbonyl group. This can be achieved by reacting 2,4-difluorophenylalanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Analyse Chemischer Reaktionen

Types of Reactions: N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine can undergo various chemical reactions, including:

Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid, hydrochloric acid, oxalyl chloride in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Deprotection: 2,4-difluorophenylalanine.

Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) : N-(Boc)-2,4-difluorophenylalanine is primarily utilized in solid-phase peptide synthesis. The Boc protecting group allows for selective deprotection during the synthesis process, facilitating the incorporation of this amino acid into peptides. This method is crucial for producing complex peptides with specific sequences and functional properties.

Applications in Drug Design : The incorporation of N-(Boc)-2,4-difluorophenylalanine into peptides can enhance their biological activity and stability. Fluorinated amino acids are known to influence peptide conformation and interaction with biological targets, making them valuable tools in drug design .

Medicinal Chemistry

Biological Activity : Research indicates that compounds containing fluorinated phenylalanines can exhibit altered binding affinities with enzymes and receptors compared to their non-fluorinated counterparts. This property is essential for studying enzyme mechanisms and designing inhibitors that modulate biological activities effectively .

Chiral Amino Acid Derivatives : N-(Boc)-2,4-difluorophenylalanine serves as a building block for synthesizing chiral amino acid derivatives. These derivatives are important in pharmaceutical development due to their potential therapeutic applications.

Table 1: Comparative Analysis of Fluorinated Amino Acids

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(Boc)-2,4-difluorophenylalanine | Two fluorines at positions 2 and 4 | Enhanced biochemical interactions and stability |

| N-Boc-L-3,5-difluorophenylalanine | Two fluorines at positions 3 and 5 | Different substitution pattern affects reactivity |

| N-(Boc)-L-phenylalanine | No fluorination | Serves as a baseline for comparison |

Case Study: Antibacterial Properties

Recent studies have demonstrated the self-assembly properties of Boc-protected peptides containing N-(Boc)-2,4-difluorophenylalanine. These peptides have shown promising antibacterial properties when formulated into hydrogels, highlighting their potential applications in biomedical materials .

Case Study: Dipeptidyl Peptidase Inhibitors

N-(Boc)-2,4-difluorophenylalanine has been explored as a component in developing dipeptidyl peptidase-IV inhibitors. These inhibitors are significant in treating type 2 diabetes by modulating glucose metabolism .

Wirkmechanismus

The mechanism of action of N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

- N-(tert-Butoxycarbonyl)-phenylalanine

- N-(tert-Butoxycarbonyl)-3,4-difluorophenylalanine

- N-(tert-Butoxycarbonyl)-4-fluorophenylalanine

Comparison: N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine is unique due to the presence of two fluorine atoms at specific positions on the phenyl ring, which can influence its reactivity and interactions compared to other Boc-protected phenylalanine derivatives .

Biologische Aktivität

N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine (Boc-DFPA) is a derivative of the amino acid phenylalanine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms at the 2 and 4 positions of the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and synthesis of complex organic molecules. This article explores the biological activity of Boc-DFPA, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

Boc-DFPA is synthesized by protecting the amino group of 2,4-difluorophenylalanine with a Boc group. The fluorine atoms enhance the compound's lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical applications. The general structure can be represented as follows:

Target of Action

Boc-DFPA may exhibit antibacterial properties similar to other compounds with structural similarities. The presence of fluorine atoms can influence the interaction with bacterial enzymes or metabolic pathways, potentially disrupting their function.

Mode of Action

Research suggests that related compounds can undergo nucleophilic substitution reactions, which may be facilitated by intramolecular hydrogen bonding. This mechanism is crucial for understanding how Boc-DFPA could interact with biological targets.

Pharmacokinetics

Studies on related compounds indicate that Boc-DFPA may have favorable pharmacokinetic properties, including high gastrointestinal absorption and blood-brain barrier permeability. These characteristics are essential for therapeutic efficacy and bioavailability in clinical settings.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of Boc-DFPA and its analogs. For example, derivatives with similar structural features have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Table 1: Antimicrobial Activity of Similar Compounds

| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Pathogen |

|---|---|---|

| Compound A | 4 μg/mL | MRSA |

| Compound B | 8 μg/mL | Clostridium difficile |

| Boc-DFPA | TBD | TBD |

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various Boc-protected amino acids, including Boc-DFPA. The results indicated that compounds with fluorinated phenyl groups exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts.

- Toxicity Assessments : In toxicity studies involving MCF-7 cells, certain derivatives demonstrated favorable profiles, maintaining cell viability even at concentrations significantly higher than their MIC values. This suggests a potential for safe therapeutic use .

Eigenschaften

IUPAC Name |

3-(2,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNELGIOSRKVOJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585607 | |

| Record name | N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174691-78-2 | |

| Record name | N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.